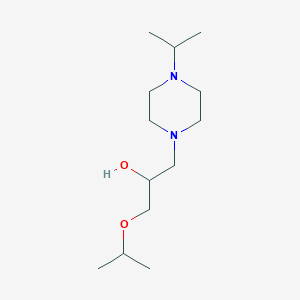
1-Isopropoxy-3-(4-isopropylpiperazin-1-YL)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropoxy-3-(4-isopropylpiperazin-1-YL)propan-2-OL is a chemical compound with the molecular formula C13H28N2O2 and a molecular weight of 244.37 g/mol . This compound is of interest due to its unique structure, which includes both an isopropoxy group and an isopropylpiperazine moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 1-Isopropoxy-3-(4-isopropylpiperazin-1-YL)propan-2-OL typically involves the reaction of isopropylamine with epichlorohydrin, followed by the addition of isopropylpiperazine . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Isopropoxy-3-(4-isopropylpiperazin-1-YL)propan-2-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isopropoxy group, using reagents such as sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Isopropoxy-3-(4-isopropylpiperazin-1-YL)propan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Medicine: Research into potential therapeutic applications, such as its use in drug development for treating various diseases, is ongoing.
Industry: It is employed in the production of specialty chemicals and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Isopropoxy-3-(4-isopropylpiperazin-1-YL)propan-2-OL involves its interaction with specific molecular targets and pathways. The isopropylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting biological processes such as neurotransmission and metabolism .
Comparación Con Compuestos Similares
1-Isopropoxy-3-(4-isopropylpiperazin-1-YL)propan-2-OL can be compared with other similar compounds, such as:
3-(4-Methylpiperazin-1-yl)propan-1-ol: This compound has a similar piperazine structure but differs in the substituents attached to the piperazine ring.
1-Isopropoxy-3-piperazin-1-yl-propan-2-ol: This compound lacks the isopropyl group on the piperazine ring, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H28N2O2 |
|---|---|
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
1-propan-2-yloxy-3-(4-propan-2-ylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H28N2O2/c1-11(2)15-7-5-14(6-8-15)9-13(16)10-17-12(3)4/h11-13,16H,5-10H2,1-4H3 |
Clave InChI |
RVODSSJTQWIHPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)CC(COC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


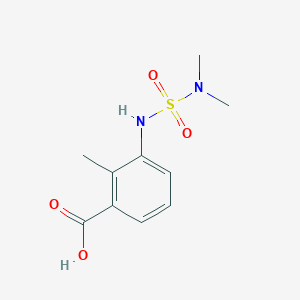


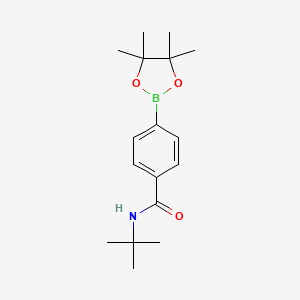

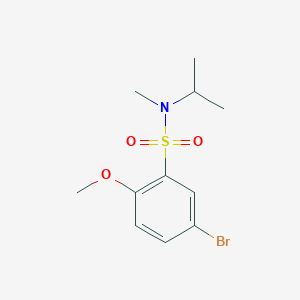
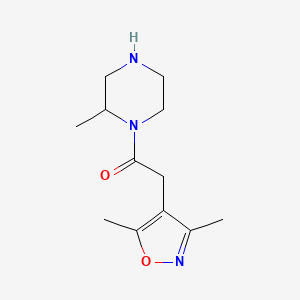

![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B14896907.png)
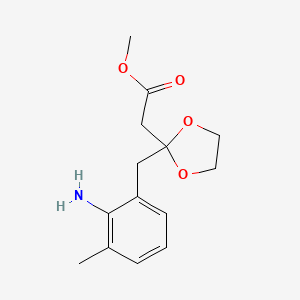
![tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14896925.png)

![(3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-yl)methanol](/img/structure/B14896930.png)

